The Discovery and Synthesis of GSK2801: A Technical Guide
The Discovery and Synthesis of GSK2801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GSK2801, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This document details the quantitative biochemical and cellular data, experimental protocols for key assays, and visualizations of the underlying scientific processes.
Introduction
GSK2801 is a selective, cell-active, and orally bioavailable inhibitor of the bromodomain and extra-terminal domain (BET) family proteins BAZ2A and BAZ2B.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription. The BAZ2A and BAZ2B proteins are central components of the nucleolar remodeling complex (NoRC), which is involved in the transcriptional silencing of ribosomal RNA genes.[1][2][3][4] The development of selective inhibitors like GSK2801 provides a valuable tool for elucidating the biological functions of these bromodomains in both normal physiology and disease states, including cancer.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK2801, including its binding affinity for target proteins, selectivity against other bromodomains, and its pharmacokinetic properties.
Table 1: Binding Affinity and Selectivity of GSK2801
| Target | Method | Kd (nM) | Reference |
| BAZ2B | ITC | 136 | [1][2][3][4] |
| BAZ2A | ITC | 257 | [1][2][3][4] |
| BRD9 | ITC | 1100 | [1] |
| TAF1L | ITC | 3200 | [1] |
Table 2: Thermal Shift Assay Data for GSK2801
| Target | ΔTm (°C) at 10 µM | Reference |
| BAZ2A | 4.1 | [1][3] |
| BAZ2B | 2.7 | [1][3] |
| BRD9 | 2.3 | [1][3] |
| TAF1L(2) | 3.4 | [1][3] |
Table 3: In Vivo Pharmacokinetic Parameters of GSK2801 in Mice
| Parameter | Value | Route of Administration | Reference |
| Dosing | 30 mg/kg | Oral (PO) and Intraperitoneal (IP) | [5] |
| In vivo exposure | Reasonable | Oral (PO) | [1][2][3][4] |
| Clearance | Modest | Not specified | [1][2][3][4] |
| Plasma Stability | Reasonable | Not specified | [1][2][3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of GSK2801 and the key biochemical and cellular assays used for its characterization.
Synthesis of GSK2801
GSK2801 can be synthesized via two primary routes. Route 2 is detailed below as it was used for the synthesis of the final compound.[1]
Route 2: Synthesis via Pyridinium Salt and Suzuki Reaction
-
Formation of Indolizine Intermediate (C):
-
React the appropriate pyridinium salt (B) with methyl acrylate in the presence of triethylamine and manganese dioxide.
-
The reaction is carried out in toluene at 90 °C for 1 hour.
-
This yields an indolizine (C) with a methyl ester at the 1-position and a methyl ketone at the 3-position.[1]
-
-
Saponification and Bromination to form (D):
-
Saponify the methyl ester of the indolizine intermediate (C) using an aqueous base.
-
Subsequent bromination of the resulting carboxylic acid yields the bromo-substituted indolizine (D).[1]
-
-
Final Suzuki Reaction:
-
Couple the bromo-substituted indolizine (D) with the desired aryl group (R1) via a Suzuki reaction to yield the final product, GSK2801.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between GSK2801 and its target bromodomains.[1]
-
Sample Preparation:
-
Prepare a solution of the purified BAZ2A or BAZ2B bromodomain in ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a solution of GSK2801 in the same ITC buffer. The concentration of GSK2801 in the syringe should be 10-20 times the concentration of the protein in the cell.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the GSK2801 solution into the injection syringe.
-
Perform a series of injections of the GSK2801 solution into the protein solution while monitoring the heat change.
-
A control experiment is performed by injecting GSK2801 into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[1]
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
-
Reaction Setup:
-
Prepare a reaction mixture containing the target bromodomain protein, a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins, and the assay buffer.
-
Add GSK2801 or a vehicle control (DMSO) to the reaction mixture.
-
-
Thermal Denaturation:
-
Place the reaction plate in a real-time PCR instrument.
-
Gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with GSK2801.[1][3]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cellular assay used to measure the mobility of fluorescently labeled proteins. In the context of GSK2801, it is used to demonstrate that the compound can displace BAZ2A from chromatin in living cells.[1][3]
-
Cell Preparation:
-
Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-tagged BAZ2A protein.
-
Culture the cells on a suitable imaging dish.
-
-
FRAP Experiment:
-
Identify a region of interest (ROI) within the nucleus where the GFP-BAZ2A is localized to chromatin.
-
Acquire a pre-bleach image of the ROI.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-BAZ2A molecules move into the bleached area.
-
Treat the cells with GSK2801 and repeat the FRAP experiment.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the synthesis workflow of GSK2801, its mechanism of action, and a typical experimental workflow for its characterization.
Caption: Synthetic scheme for GSK2801 via Route 2.
Caption: GSK2801 competitively inhibits BAZ2A/B binding to acetylated histones.
Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP) experiment.
References
- 1. eubopen.org [eubopen.org]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
